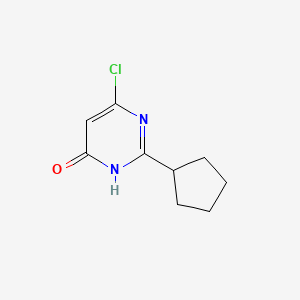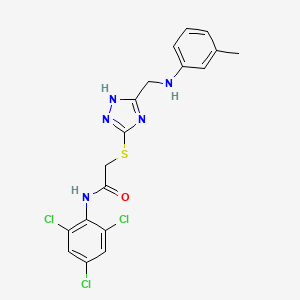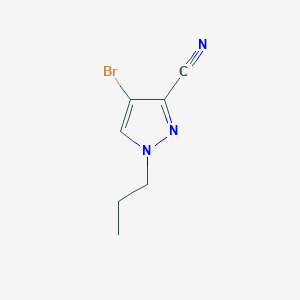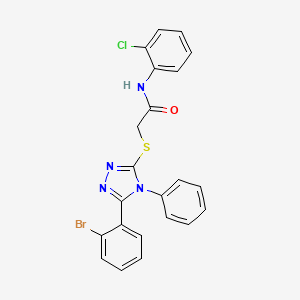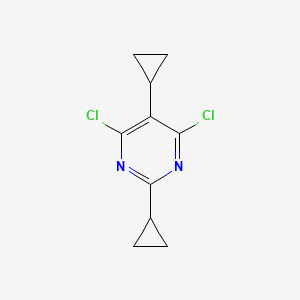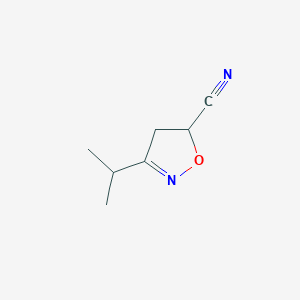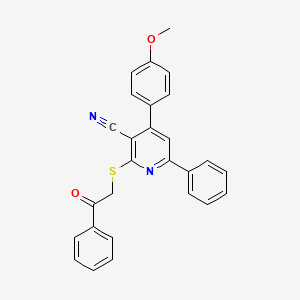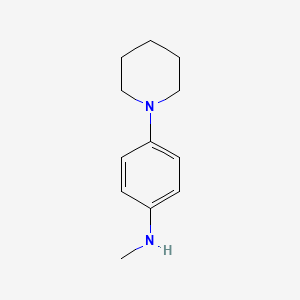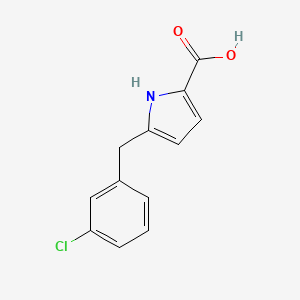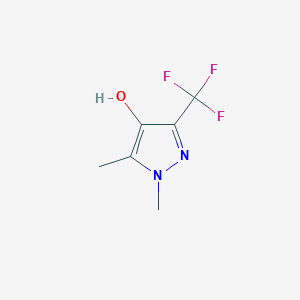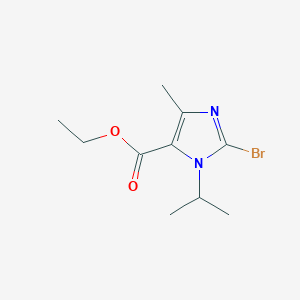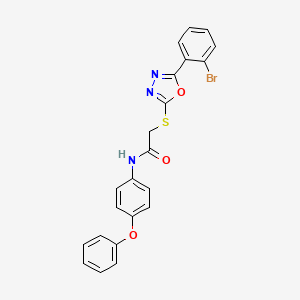
2,4-Difluoronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoronicotinamide is a chemical compound with the molecular formula C6H4F2N2O. It is a derivative of nicotinamide, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 2 and 4 positions. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method is the direct fluorination of nicotinamide using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may involve multi-step synthesis starting from commercially available precursors. The steps include halogenation, amide formation, and subsequent purification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction environments to control the fluorination process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Difluoronicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated nicotinic acid derivatives.
Reduction: Reduction reactions can convert it to fluorinated pyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated pyridine and nicotinic acid derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoronicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,4-Difluoronicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor. The pathways involved include those related to metabolic processes and signal transduction.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Difluorobenzylamine
- 2,4-Difluorophenylmethanamine
- 2,4-Difluorobenzamide
Comparison: Compared to these similar compounds, 2,4-Difluoronicotinamide is unique due to its amide functional group attached to the fluorinated pyridine ring. This structural difference imparts distinct chemical reactivity and biological activity, making it more suitable for specific applications in medicinal chemistry and enzyme inhibition studies.
Eigenschaften
Molekularformel |
C6H4F2N2O |
|---|---|
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
2,4-difluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4F2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |
InChI-Schlüssel |
ZOLFHQXOYMOQLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1F)C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


